molecular formula C9H10O2 B123567 3-Ethylbenzoic acid CAS No. 619-20-5

3-Ethylbenzoic acid

Cat. No. B123567
CAS RN: 619-20-5
M. Wt: 150.17 g/mol
InChI Key: HXUSUAKIRZZMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylbenzoic acid is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.17 g/mol . This compound is used as a reagent to prepare bi-aryl amines that act as M3 muscarinic acetylcholine receptor antagonists .


Molecular Structure Analysis

The molecular structure of 3-Ethylbenzoic acid consists of a benzene ring substituted with a carboxylic acid group (COOH) and an ethyl group (C2H5) . The InChI representation of the molecule is InChI=1S/C9H10O2/c1-2-7-4-3-5-8 (6-7)9 (10)11/h3-6H,2H2,1H3, (H,10,11) .


Physical And Chemical Properties Analysis

3-Ethylbenzoic acid has a molecular weight of 150.17 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .

Scientific Research Applications

Luminescent and Thermal Properties in Lanthanide Complexes

Research has shown that lanthanide complexes with 4-ethylbenzoic acid ligands exhibit unique structural characteristics and promising luminescent and thermal properties. These complexes, involving various lanthanide ions, demonstrate diverse coordination environments and potential applications in materials science due to their fluorescent properties (Ye et al., 2010).

Role in Adipocyte Differentiation

Studies have indicated that parabens, including ethylparaben (a derivative of 4-hydroxybenzoic acid, structurally related to 3-ethylbenzoic acid), can influence adipocyte differentiation. This effect raises concerns about the potential contribution of such compounds to obesity, highlighting the need for further investigation into their biological impact (Hu et al., 2013).

Synthesis and Anticancer Activity

Ethyl paraben has been modified to create novel hydrazide-hydrazones, showing potential anticancer activity. These modifications of ethyl paraben, a compound related to 3-ethylbenzoic acid, exhibit cytotoxic effects on liver cancer cells, offering insights into new therapeutic approaches (Han et al., 2020).

Photodegradation in Environmental Studies

Studies on the photodegradation of parabens, including ethylparaben, have provided valuable data for environmental science, particularly in understanding the degradation pathways and kinetics of these compounds in aquatic environments (Gmurek et al., 2015).

Corrosion Inhibition in Industrial Applications

3-Hydroxybenzoic acid, structurally similar to 3-ethylbenzoic acid, has been explored as a corrosion inhibitor for stainless steel in specific industrial environments. This research contributes to the development of environmentally friendly corrosion prevention methods (Narváez et al., 2005).

Exploration in Porous Metal-Organic Frameworks

The synthesis of 4,4'-ethynylenedibenzoic acids, including derivatives of 3-ethylbenzoic acid, has led to the creation of diverse metal-organic frameworks (MOFs). These MOFs exhibit varying levels of interpenetration and connectivity, offering potential applications in gas storage and separation technologies (Gadzikwa et al., 2008).

Influence on Plant Growth and Auxin-Induced Ethylene Production

Research involving 3,5-diiodo-4-hydroxybenzoic acid, a compound related to 3-ethylbenzoic acid, has demonstrated effects on plant growth and auxin-induced ethylene production. These findings contribute to our understanding of plant physiology and growth regulation (Robert et al., 2004).

Safety And Hazards

When handling 3-Ethylbenzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUSUAKIRZZMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210924
Record name Benzoic acid, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylbenzoic acid

CAS RN

619-20-5
Record name Benzoic acid, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 619-20-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOIC ACID, 3-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9G60IQ0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6 M Sodium hydroxide (25 ml) was added to 1-cyano-3-ethylbenzene (1 g, 7.62 mmol) in methanol (25 ml) and then heated at 100° C. overnight. After concentrating the reaction mixture, the aqueous layer was washed with dichloromethane (2×), then acidified pH about 3 with 12 M HCl. The precipitate was extracted with ethyl acetate then washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford 3-ethylbenzoic acid as a colorless oil; 0.770 g (28% yield over 2 steps). 1H NMR (CDCl3), δ (ppm): 7.76 (d, 2H), 7.43 (m, 2H), 2.67 (m, 2H), 1.19 (t, 3H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6M Sodium hydroxide (25 mL) was added to 3-acetylbenzonitrile (850 mg, 5.82 mmol) in methanol (25 mL) and then heated at 90° C. overnight. After concentrating the reaction mixture, the aqueous layer was washed with dichloromethane (2×), then acidified pH˜3 with 12M HCl. The precipitate was extracted with ethyl acetate then washed with water and saturated brine, dried over anhydrous sodium sulfate filtered and concentrated to afford 3-ethylbenzoic acid as a colorless oil; 0.800 g (92%). 1H NMR (CDCl3) δ (ppm): 8.70 (s, 2H), 8.33 (d, 2H), 8.24 (d, 2H), 7.64 (t, 1H), 2.70 (s, 3H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution (45 mL) of 1-bromo-3-ethylbenzene (5.1 g, 28 mmol) in tetrahydrofuran was added dropwise to a mixture (5.0 mL) of magnesium turnings (0.74 g, 31 mmol) and tetrahydrofuran under an argon atmosphere, and the mixture was stirred as it was for 30 min. The reaction mixture was added to the crushed dry ice and the mixture was stirred as it was for 1 h. 1N Hydrochloric acid was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was dried, filtrated and concentrated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=5:1) to give the title compound (3.87 g, yield 93%). oil.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Ethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Ethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Ethylbenzoic acid
Reactant of Route 5
3-Ethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Ethylbenzoic acid

Citations

For This Compound
98
Citations
RD Sprenger, PM Ruoff - The Journal of Organic Chemistry, 1946 - ACS Publications
… have synthesized the acids, 2,4-dimethoxy-3-ethylbenzoic acid (IV) and 2,6-dimethoxy-3-methylbenzoic acid (VII) using straightforward methods as shown in Figure 2 and Figure 3, respectively. A …
Number of citations: 8 pubs.acs.org
S RD, R PM - The Journal of Organic Chemistry, 1946 - europepmc.org
The chemistry of citrinin; the synthesis of 2,4-dimethoxy-3-ethylbenzoic acid, and 2,6-dimethoxy-3-methylbenzoic acid. - Abstract - Europe PMC … The chemistry of citrinin; the synthesis of 2,4-dimethoxy-3-ethylbenzoic …
Number of citations: 0 europepmc.org
RL LETSINGER, AW SCHNIZER - The Journal of Organic …, 1951 - ACS Publications
… ever, the mode of its formation and the fact that it yielded 2-methoxyisophthalic acid on oxidation permitted the assignment of an unequivocal structure, 2-methoxy-3-ethylbenzoic acid. …
Number of citations: 33 pubs.acs.org
A Sapota, D Ligocka - Toxicology Letters, 1995 - elibrary.ru
… Three main metabolites were identified in the urine, namely: 2- or 3-tolylacetic acid, 2- or 3-ethylbenzoic acid and 2- or 3-dicarboxybenzoic acid. It seems that 2-ET and 3-ET belong to …
Number of citations: 3 elibrary.ru
MS Newman, MW Logue - The Journal of Organic Chemistry, 1971 - ACS Publications
… A sample of 14 was saponified with 5% ethanolic KOH to give pure 2-iodo-3ethylbenzoic acid… To a solution of 6.8g (23.5 mmol) of 2-iodo-3-ethylbenzoic acid in 25 ml of dry CH2C12 that …
Number of citations: 42 pubs.acs.org
EC Roberts, YF Shealy - Journal of Medicinal Chemistry, 1974 - ACS Publications
… Acid hydrolysis of the nitriles, 5a and 5b, obtained from 4a and 4b by the method of Friedman and Schechter,7 yielded 4-amino-3-ethylbenzoic acid (6a) and 4-amino-3isopropylbenzoic …
Number of citations: 15 pubs.acs.org
HJL Forstner, RC Flagan… - Environmental science & …, 1997 - ACS Publications
… Similar to the mechanism in Figure 1, 3-ethylbenzoic acid results from the H abstraction on the methyl group to form 3-ethylbenzaldehyde and subsequent oxidation of the aldehyde to …
Number of citations: 506 pubs.acs.org
PW Fryth, CW Waller, BL Hutchings… - Journal of the American …, 1958 - ACS Publications
… 4-Acetamino-3-ethylbenzoic Acid.—To a cooled solution of 24 g. (0.15mole) of bromine in … 4-Amino-3-ethylbenzoic Acid (XV).—A suspension of 15 g. of 4-acetamino-3-ethylbenzoic acid …
Number of citations: 24 pubs.acs.org
SA Febra, T Bernet, C Mack, J McGinty… - Fluid Phase …, 2021 - Elsevier
The prediction of the solubility of active pharmaceutical ingredients (APIs) is a significant challenge which is of importance in pharmaceutical applications and solvent selection. Here, …
Number of citations: 11 www.sciencedirect.com
J Arnarp, BM Dahlin, CR Enzell… - Acta Chem Scand, 1989 - actachemscand.org
A fraction containing mainly aromatic acids has been isolated from cigarette smoke condensate. Gas chromatographic and mass spectral analysis of the corresponding methyl esters …
Number of citations: 4 actachemscand.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.